2,3,6-Trichlorobenzonitrile
Overview
Description
2,3,6-Trichlorobenzonitrile is an organic compound with the molecular formula C7H2Cl3N. It is a derivative of benzonitrile, where three hydrogen atoms on the benzene ring are replaced by chlorine atoms at the 2, 3, and 6 positions. This compound is known for its applications in various chemical reactions and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,6-Trichlorobenzonitrile can be synthesized through several methods. One common method involves the bromination of 1,3,5-trichlorobenzene followed by a cyanation reaction. The process includes dissolving 1,3,5-trichlorobenzene in dry dichloromethane, adding ferric chloride, and then introducing liquid bromine. The resulting 2-bromo-1,3,5-trichlorobenzene is then reacted with a cyaniding reagent in a dipolar aprotic solvent to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and cyanation reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial to minimize by-products and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,3,6-Trichlorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitrile group can be reduced to an amine group under specific conditions.
Oxidation Reactions: Though less common, it can undergo oxidation reactions to form different functional groups
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like potassium fluoride in the presence of an aprotic polar solvent are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of the nitrile group.
Major Products
Substitution: Products depend on the nucleophile used, such as fluorinated derivatives when using potassium fluoride.
Reduction: The major product is the corresponding amine.
Scientific Research Applications
2,3,6-Trichlorobenzonitrile has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research into its derivatives has shown potential in developing pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,3,6-trichlorobenzonitrile involves its interaction with specific molecular targets. The chlorine atoms and the nitrile group play a crucial role in its reactivity and interaction with other molecules. The exact pathways and molecular targets depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Trichlorobenzonitrile
- 2,3,5-Trichlorobenzonitrile
- 2,4,5-Trichlorobenzonitrile
- 2,6-Dichlorobenzonitrile
Uniqueness
2,3,6-Trichlorobenzonitrile is unique due to the specific positioning of the chlorine atoms, which influences its chemical reactivity and the types of reactions it can undergo. This positional arrangement makes it distinct from other trichlorobenzonitrile isomers .
Biological Activity
2,3,6-Trichlorobenzonitrile (TCBN) is a chlorinated aromatic compound with the molecular formula CHClN. It has garnered attention in various fields, particularly in agricultural and chemical research, due to its unique biological activities and potential applications.
Toxicity and Phytotoxicity
Research indicates that TCBN exhibits significant toxicity to various species, including plants and animals. A comprehensive study on the toxicity of 979 chemicals revealed that TCBN can affect the growth and health of different organisms. Specifically, it has been tested for acute and subacute toxicity across multiple species of birds and mammals. The data collected from these studies show that TCBN has a notable impact on both acute oral toxicity and phytotoxicity.
For instance, in studies assessing the acute oral toxicity of this compound, it was found that the compound had varying lethal dose (LD50) values depending on the species tested. This variability highlights the need for careful consideration when using TCBN in agricultural settings, as it can adversely affect non-target organisms.
Case Studies
- Sugar Cane Treatment : One notable application of TCBN is its use in enhancing sugar yield from sugar cane. A study demonstrated that spraying sugar cane with 2,3,6-trichlorobenzoic acid (a related compound) significantly increased the sugar content per unit weight of crop. The results showed that treated sugar cane required less processing to yield a ton of sugar compared to untreated cane, indicating a potential agricultural benefit from using chlorinated benzonitriles .
- Environmental Impact : Another study focused on the environmental effects of TCBN revealed its potential as a phytotoxic agent. The compound was tested on various plant species to assess its effects on germination and growth. Results indicated that TCBN could inhibit seed germination and affect plant health adversely, suggesting caution in its application near agricultural areas .
The biological activity of TCBN can be attributed to its structural properties as a halogenated aromatic compound. The presence of chlorine atoms enhances its reactivity and interaction with biological systems. Halogenated compounds are known to disrupt cellular processes by interfering with enzyme activities and cellular signaling pathways.
Toxicological Data
Species | LD50 (mg/kg) | Effect Observed |
---|---|---|
Birds | Varies | Acute oral toxicity |
Mammals | Varies | Acute oral toxicity |
Plants | Varies | Phytotoxic effects on growth |
This table summarizes key findings from various studies assessing the toxicity of TCBN across different species.
- Molecular Weight : 195.45 g/mol
- Boiling Point : Approximately 240 °C
- Solubility : Moderately soluble in organic solvents
These properties contribute to its behavior in biological systems and influence its potential applications in agriculture and industry.
Properties
IUPAC Name |
2,3,6-trichlorobenzonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3N/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUXEYXZJLVGOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C#N)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196947 | |
Record name | Benzonitrile, 2,3,6-trichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50196947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4681-11-2 | |
Record name | Benzonitrile, 2,3,6-trichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004681112 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzonitrile, 2,3,6-trichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50196947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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